Noopept

Descripción general

Descripción

Métodos De Preparación

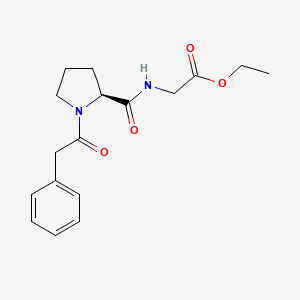

Synthetic Routes and Reaction Conditions: Noopept is synthesized through a series of chemical reactions involving the condensation of phenylacetic acid with L-proline, followed by esterification with ethanol to form the ethyl ester . The reaction conditions typically involve the use of a dehydrating agent to facilitate the condensation reaction and an acid catalyst for the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced using direct compression methods to avoid hydrolyzing the ester bond . This method involves the preparation of tablets by moist granulation and direct pressing, ensuring the stability and uniformity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Noopept undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Oxidation: Oxidizing agents can convert this compound into its corresponding oxidized forms, although specific conditions and products are less commonly documented.

Reduction: Reducing agents can potentially reduce this compound, but detailed studies on these reactions are limited.

Major Products Formed: The primary product of hydrolysis is N-phenylacetyl-L-prolylglycine . Other products depend on the specific reagents and conditions used in the reactions.

Aplicaciones Científicas De Investigación

Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a nootropic drug recognized for its cognitive-enhancing and neuroprotective properties . Research indicates that this compound, a dipeptide analog of piracetam, can improve cognitive function and protect against brain damage . It has shown potential in managing Alzheimer's disease (AD), enhancing recovery from brain injuries, and offering neuroprotective benefits .

Scientific Research Applications

Cognitive Enhancement: this compound has demonstrated the ability to enhance cognitive functions . Studies have shown that it positively influences memory consolidation and retrieval, unlike piracetam, which primarily affects the early stages of memory processing . In clinical trials, this compound has shown beneficial effects on cognitive functions in patients with mild cognitive impairment (MCI) stemming from cerebro-vascular or post-traumatic origins . It was found to be particularly effective in patients with the amnestic form of MCI .

Alzheimer's Disease (AD) Treatment: this compound exhibits neuroprotective effects against Aβ-induced toxicity in PC12 cells, a cellular model of AD . It can protect against oxidative damage and calcium overload, which are critical factors in AD pathology . this compound has also shown promise in preventing ionic imbalances, excitotoxicity, and the accumulation of free radicals and pro-inflammatory cytokines, all typical of brain damage seen in AD .

Neuroprotective Properties: Research indicates this compound has neuroprotective effects in both in vivo and in vitro models . It protects against various forms of brain ischemia and neuronal damage . Studies have demonstrated that this compound can reduce the levels of oligomeric forms of α-synuclein, improving neuronal survival against α-synuclein-mediated cytotoxicity .

Anxiolytic Effects: this compound may have anxiolytic properties . Studies suggest that it increases tonic inhibition in the hippocampus, which may contribute to its anxiety-reducing effects . Its major metabolite has also been shown to induce anxiolytic effects in rodents .

BDNF and NGF Enhancement: this compound can enhance the intracellular levels of Brain-Derived Neurotrophic Factor (BDNF) by binding to the Tropomyosin Receptor Kinase B (TrkB) receptor in neurons, inducing neurogenesis . It also enhances the levels of Nerve Growth Factor (NGF) in the cortex, further promoting neurogenesis and elevating cortical metabolic activity .

Case Studies and Clinical Trials

- Cognitive Ailments: A study involving 53 individuals with cognitive ailments (37 with vascular cerebral damage and 17 with post-traumatic damage) showed improvements across various parameters . Patients were administered 10mg of this compound twice daily over 56 days . The results indicated that this compound improved fatigue, anxiety, irritability, apathy, and affective lability in both groups . Notably, this compound was more effective than Piracetam in improving the Mini-Mental State Examination (MMSE) scores in post-trauma patients .

- Mild Cognitive Impairment (MCI): Clinical trials have demonstrated the beneficial effects of this compound on cognitive functions in patients with MCI of cerebro-vascular or posttraumatic origin . These trials highlighted this compound's efficacy in improving cognitive functions, particularly in patients with the amnestic form of MCI .

- Inflammation and Hyperalgesia: A study on Complete Freund's Adjuvant (CFA)-induced inflammation in animals showed that this compound significantly decreased hyperalgesia and microglia-dependent BDNF expression . Daily administration of this compound over 21 days altered the apoptosis process related to microglia activity, indicating its potential in modulating inflammation .

- Reversal of Motor Symptoms: Intranasal administration of a formulation containing Forskolin and this compound reversed motor symptoms in animal models of Parkinson's disease . This suggests a potential application of this compound in managing motor-related neurological disorders .

Data Table: Effects of this compound on PC12 Cells

| Parameter | Effect of Aβ 25-35 | Effect of this compound Pretreatment |

|---|---|---|

| Cell Viability | Decrease | Improved |

| Apoptosis | Increase | Reduced |

| Intracellular ROS Level | Increase | Reduced |

| Intracellular Calcium | Increase | Reduced |

| Mitochondrial Membrane Potential | Decrease | Enhanced |

| Tau Phosphorylation (Ser396) | Increase | Attenuated |

| Neurite Outgrowth | Alterations/Impairment | Ameliorated |

Mecanismo De Acción

Noopept is often compared to other nootropic compounds, particularly those in the racetam family:

Piracetam: Both enhance cognitive function, but this compound is approximately 1,000 times more potent and has a faster onset of action

Oxiracetam: Similar to Piracetam but with additional stimulant properties, Oxiracetam is less potent than this compound.

Uniqueness: this compound’s unique combination of high potency, rapid action, and neuroprotective properties sets it apart from other nootropics .

Comparación Con Compuestos Similares

- Piracetam

- Aniracetam

- Oxiracetam

- Phenylpiracetam

- Pramiracetam

- Coluracetam

- Nefiracetam

Noopept continues to be a subject of extensive research due to its promising cognitive-enhancing and neuroprotective properties. Its unique characteristics make it a valuable compound in the field of nootropics and cognitive science.

Actividad Biológica

Noopept, chemically known as N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic compound that has garnered attention for its cognitive-enhancing and neuroprotective properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal health, and potential therapeutic applications.

This compound exhibits several mechanisms that contribute to its biological activity:

- Neuroprotection : this compound has been shown to protect neurons from oxidative stress and apoptosis. In vitro studies demonstrated that it reduces intracellular reactive oxygen species (ROS) and calcium overload, which are critical factors in neuronal damage. For instance, in experiments with PC12 cells exposed to amyloid-beta (Aβ), this compound significantly improved cell viability and reduced apoptosis markers .

- Neurotrophic Factor Modulation : Research indicates that this compound enhances the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). Chronic administration of this compound led to increased mRNA expression of these factors in the hippocampus, suggesting its role in neuronal restoration and cognitive enhancement .

- Anti-inflammatory Effects : this compound modulates inflammatory responses in the central nervous system. It has been shown to decrease microglial activation and reduce hyperalgesia in models of chronic inflammation, indicating a potential role in managing neuroinflammatory conditions .

Table 1: Summary of Key Studies on this compound

Case Study Insights

- Neuroprotective Efficacy : In a study involving PC12 cells treated with Aβ 25–35, this compound was found to significantly enhance cell viability by approximately 230% compared to untreated controls. This effect was attributed to its ability to counteract oxidative damage and restore mitochondrial function .

- Clinical Applications : Comparative studies have shown that this compound is effective in treating mild cognitive impairment (MCI) associated with various neurodegenerative diseases. Patients receiving this compound demonstrated significant improvements in cognitive functions compared to those treated with other nootropics like piracetam .

- Diabetes-Induced Neuroprotection : In models of streptozotocin-induced diabetes, this compound administration prior to toxin exposure resulted in improved metabolic outcomes, including reduced glycemia and enhanced pain sensitivity normalization .

Propiedades

IUPAC Name |

ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNSMUBMSNAEEN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166214 | |

| Record name | Noopept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157115-85-0 | |

| Record name | 1-(2-Phenylacetyl)-L-prolylglycine ethy ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157115-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noopept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157115850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noopept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylacetyl-L-prolylglycine ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMBERACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QBJ98683M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester)?

A1: this compound selectively increases the DNA-binding activity of hypoxia-inducible factor 1 (HIF-1). [] This effect is concentration-dependent and is not observed with piracetam. [] Molecular docking studies suggest that this compound's L-isomer and its metabolite, L-isomer of N-phenyl-acetylprolyl, can bind to the active site of prolyl hydroxylase 2, potentially explaining this HIF-1 activation. []

Q2: How does this compound's effect on HIF-1 relate to its therapeutic potential?

A2: HIF-1 activates genes crucial for adaptive responses to hypoxia. [] This HIF-positive effect may contribute to this compound's wide range of neurochemical and pharmacological benefits, including neuroprotection. []

Q3: Does this compound affect the activity of other transcription factors besides HIF-1?

A3: Studies in HEK293 cells show that this compound does not significantly affect the DNA-binding activity of CREB, NFAT, NF-κB, p53, STAT1, GAS, VDR, and HSF1. []

Q4: What are the neuroprotective mechanisms of this compound?

A4: this compound demonstrates neuroprotection through various mechanisms:* Reduces neurotoxic effects of excess calcium, glutamate, and free radicals: This "triad" protection is crucial during ischemic events. []* Anti-inflammatory action: It suppresses inflammatory responses, potentially through its antioxidant properties. [, ]* Antithrombotic activity: Though the exact mechanism is not fully elucidated in the provided research, this contributes to its neuroprotective profile. [] * Modulation of stress-induced kinases and neurotrophins: this compound decreases the activity of stress-induced kinases (SAPK/JNK 46/54 and pERK1/2) in the hippocampus. [] It also increases BDNF mRNA in the hypothalamus and hippocampus, with a slight increase in BDNF protein in the hypothalamus. []

Q5: How does this compound impact the cholinergic system?

A5: While not directly addressed in the provided research, one study mentions this compound exhibiting cholinomimetic properties, suggesting it might enhance cholinergic neurotransmission. [] Further research is needed to confirm and elaborate on this effect.

Q6: How do this compound's effects on NMDA receptors compare to those of Piracetam?

A7: Similar to this compound, Piracetam also increased NMDA receptor density in the hippocampus of both wild-type and BARR2-KO mice. [] The fact that both drugs influence NMDA receptors suggests they might share a common primary target, despite their structural differences. []

Q7: How does this compound affect the immune system?

A8: this compound exhibits immunomodulatory activities:* Stimulates antibody production: It increases serum antibody levels to Aβ(25—35) peptide oligomers, which are associated with Alzheimer's disease. [, ]* Modulates immune response in inflammation: It suppresses inflammatory responses to concanavalin A in a dose-dependent manner. [] It also shows anti-inflammatory effects in carrageenan-induced inflammation and adjuvant arthritis. []

Q8: Does this compound cross the blood-brain barrier?

A9: While not explicitly stated in most of the research, several studies use in vivo models with central nervous system endpoints, implying this compound's ability to cross the blood-brain barrier. [, , , , , , , , , , , , , , , ] Further research focused on quantifying brain penetration would be valuable.

Q9: What are the main pharmacokinetic differences between this compound and Piracetam?

A10: this compound is effective at doses 1000 times lower than piracetam. [] It also influences memory consolidation and retrieval, while piracetam primarily facilitates early memory stages. [] this compound displays a longer elimination half-life than piracetam, leading to a longer duration of action. []

Q10: How is this compound metabolized?

A11: this compound is rapidly metabolized, particularly in rats, where it undergoes significant first-pass metabolism in the liver. [] One identified metabolite is cycloprolylglycine (CPG), which also exhibits nootropic activity. [] Hydroxylation of the phenyl ring is another metabolic pathway observed in rats. []

Q11: Are there species differences in this compound's pharmacokinetics?

A12: Yes, significant interspecies differences exist:* Elimination rate: Decreases from rats to rabbits to humans. []* Metabolism: Rapid in rats, forming a hydroxylated metabolite not detected in rabbits or humans. [] Unchanged this compound circulates longer in rabbits. []* Human pharmacokinetics: Slower elimination and high individual variability are observed. [] No metabolites were detected in human plasma, likely due to the lower doses used. []

Q12: What is the molecular formula and weight of this compound?

A13: The molecular formula of this compound is C17H22N2O4, and its molecular weight is 318.37 g/mol. []

Q13: What analytical methods are used to characterize and quantify this compound?

A14: Common analytical techniques include:* UV spectrophotometry: Exploits this compound's UV absorption properties for analysis. []* High-performance liquid chromatography (HPLC): Often coupled with UV detection for both qualitative and quantitative analysis. []* Thin-layer chromatography (TLC): Can be used for impurity profiling, but might have limitations in sensitivity for this compound. []

Q14: Is there information available on the spectroscopic data of this compound (e.g., NMR, IR)?

A14: The provided research does not include detailed spectroscopic data for this compound.

Q15: What formulations of this compound are being investigated?

A16: Research mentions the following formulations:* Tablets: Containing 5 mg or 10 mg of this compound. []* Intranasal gel: This delivery route aims to enhance bioavailability and target the central nervous system more directly. [, , , , ]

Q16: What is known about this compound's stability?

A17: While specific stability data is limited in the provided research, one study mentions this compound's enzymatic instability as a peptide drug. []

Q17: How does the choice of excipients affect this compound's release from nasal formulations?

A18: Both polymers (mucoadhesives and viscosity modifiers) and humectants (alcohols) significantly influence this compound's release from nasal dosage forms. [] Sodium carboxymethylcellulose and chitosan, combined with glycerol, were found to provide optimal this compound release. []

Q18: What is the safety profile of this compound?

A19: Preclinical studies in rabbits showed no irreversible pathological changes in organs or systems after 6 months of oral this compound administration (10 or 100 mg/kg). [] No allergenic, immunotoxic, or mutagenic activity was observed. [] The drug did not affect generative function or progeny development. []

Q19: What clinical applications of this compound are being studied?

A20: Clinical research focuses on this compound's potential in: * Cognitive impairment: Treating mild cognitive impairment in patients with stroke [] or cerebrovascular and post-traumatic origins. []* Post-ketamine anesthesia: Correcting amnestic and behavioral disorders. [] * Tuberculosis treatment: Preventing neuro- and cardiotoxic side effects of antituberculous drugs. [, ]

Q20: What are the main findings from clinical trials on this compound?

A21:* Mild cognitive impairment: A 2-month treatment with this compound (20 mg daily) significantly improved cognitive functions in stroke patients compared to controls, with a high safety profile. []* Post-ketamine anesthesia: Intranasal this compound showed significant improvements in anxiety, excitability, activity, and memory compared to Piracetam and Cerebrolysin. []

Q21: How does this compound affect individuals differently based on their genotype?

A22: this compound's behavioral effects can be genotype-dependent. For instance, it increased entries into bright arms in the elevated plus maze in BALB/c mice, while the opposite effect was observed in C57BL/6J mice. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.